Pyrrolidine Ricinoleamide
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Overview
Description
Pyrrolidine Ricinoleamide is a fatty acid amide derived from ricinoleic acid. It is known for its antiproliferative activity against various cancer cell lines, including human glioma U251 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through a series of chemical reactions involving ricinoleic acid and pyrrolidine. One common method involves the amidation of ricinoleic acid with pyrrolidine under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the double bonds in the fatty acid chain.
Substitution: The amide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated fatty acid amides .
Scientific Research Applications
Pyrrolidine Ricinoleamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antiproliferative properties make it valuable in cancer research.
Medicine: Potential therapeutic applications are being explored, particularly in oncology.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Pyrrolidine Ricinoleamide exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. It is believed to target specific proteins involved in cell cycle regulation, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of gamma tubulin and other key proteins .
Comparison with Similar Compounds
Pyrrole: A nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole, used widely in medicinal chemistry.
Ricinoleic Acid: The parent compound from which Pyrrolidine Ricinoleamide is derived
Uniqueness: this compound stands out due to its specific antiproliferative activity against cancer cells, which is not commonly observed in other similar compounds. Its unique structure, combining the fatty acid chain with a pyrrolidine ring, contributes to its distinct biological properties .
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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